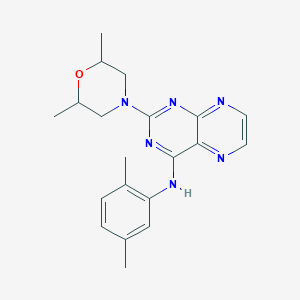
2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of pteridines, which are important heterocyclic compounds that have been extensively studied in the field of medicinal chemistry. The unique chemical structure of 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine makes it a promising candidate for the development of new drugs and therapies.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine' involves the reaction of 2,6-dimethylmorpholine with 2,5-dimethylphenylamine to form the intermediate, which is then reacted with pteridine-4-amine to yield the final product.
Starting Materials
2,6-dimethylmorpholine, 2,5-dimethylphenylamine, pteridine-4-amine
Reaction
Step 1: 2,6-dimethylmorpholine is reacted with 2,5-dimethylphenylamine in the presence of a suitable solvent and a catalyst to form the intermediate., Step 2: The intermediate is then reacted with pteridine-4-amine in the presence of a suitable solvent and a catalyst to yield the final product., Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization.
作用機序
The mechanism of action of 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine is not fully understood. However, studies have shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound has also been shown to induce cell death in cancer cells, making it a promising candidate for the development of new cancer therapies.
生化学的および生理学的効果
Studies have shown that 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine has significant biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce cell death in cancer cells, and reduce inflammation. This compound has also been shown to have antioxidant properties, which may make it useful in the treatment of diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
The advantages of using 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine in lab experiments include its unique chemical structure, which makes it a promising candidate for the development of new drugs and therapies. Its anti-cancer properties make it an attractive option for cancer research. However, the limitations of using this compound in lab experiments include the complex synthesis process and the need for expertise in organic chemistry.
将来の方向性
There are several future directions for the research and development of 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine. One potential direction is the further investigation of its anti-cancer properties and its potential use in the development of new cancer therapies. Another potential direction is the exploration of its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
科学的研究の応用
The unique chemical structure of 2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine has made it a promising candidate for various scientific research applications. This compound has been extensively studied for its potential use in the development of new drugs and therapies. It has been shown to have significant anti-cancer properties, and research is ongoing to determine its efficacy in the treatment of other diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c1-12-5-6-13(2)16(9-12)23-19-17-18(22-8-7-21-17)24-20(25-19)26-10-14(3)27-15(4)11-26/h5-9,14-15H,10-11H2,1-4H3,(H,22,23,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STSJKHJJORDTED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=C(C=CC(=C4)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,6-dimethylmorpholin-4-yl)-N-(2,5-dimethylphenyl)pteridin-4-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

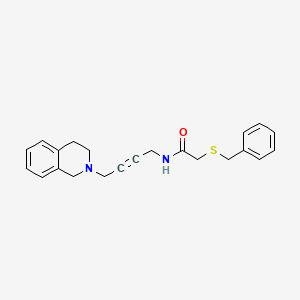
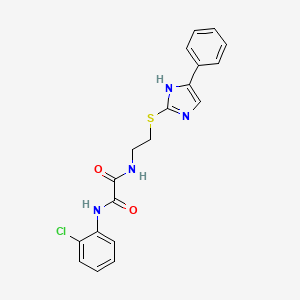
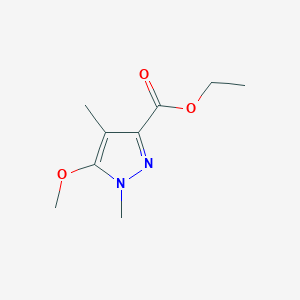
![4-methoxy-3,5-dimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2401824.png)
![3,3-dimethyl-1-[(1R)-1-phenylethyl]pyrrolidine-2,4-dione](/img/structure/B2401825.png)
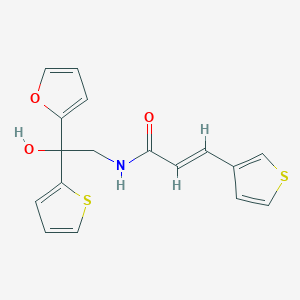
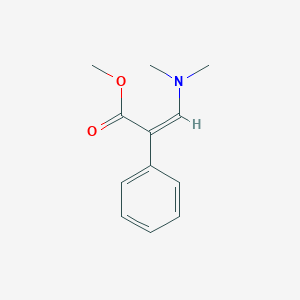
![6-Acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2401830.png)
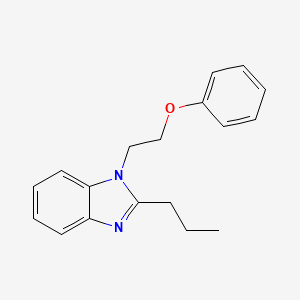
![N-(2-ethoxyphenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2401833.png)
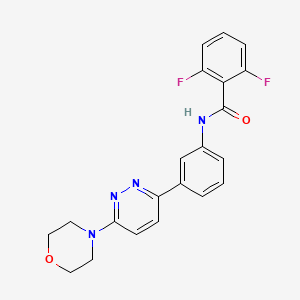
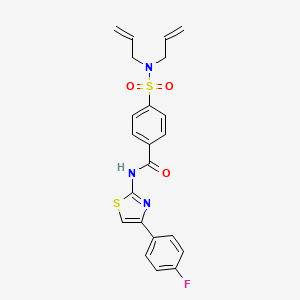
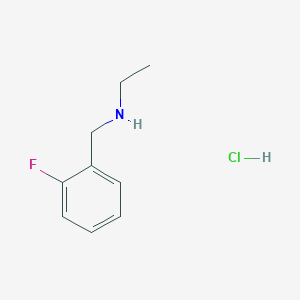
![N-[2-(cyclohexen-1-yl)ethyl]-2-[3-(3,5-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/structure/B2401841.png)